molecular formula C17H19NO4 B12903997 Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- CAS No. 828277-21-0

Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-

Cat. No.: B12903997
CAS No.: 828277-21-0
M. Wt: 301.34 g/mol
InChI Key: MOSRASLWPQCBAJ-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique furoquinoline structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinoline core . The reaction conditions often require high temperatures and anhydrous environments to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis and one-pot domino reactions have been explored to enhance the efficiency of the production process . These methods offer advantages in terms of reaction time, energy consumption, and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sulfuric acid for cyclization, and N-hydroxyphthalimide esters for decarboxylative alkylation . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted quinoline derivatives, while decarboxylative alkylation can introduce alkyl groups at specific positions on the quinoline ring .

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The specific pathways involved depend on the compound’s structure and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as quinoxalin-2(1H)-ones and quinolin-4(1H)-imines . These compounds share structural similarities with 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one but differ in their substituents and functional groups.

Uniqueness

The uniqueness of 4-(Dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one lies in its furoquinoline structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Biological Activity

Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- is a complex organic compound belonging to the furoquinoline family. This compound is characterized by its unique fused ring system that combines both furan and quinoline structures, which are known for their diverse biological activities. The following sections explore its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl- includes multiple methyl groups and methoxymethyl substituents that enhance its chemical properties. The presence of these substituents is crucial for its interaction with biological targets.

Structural Features

Feature Description
Core Structure Fused furan and quinoline rings
Substituents Dimethoxymethyl groups at position 4 and trimethyl groups at positions 1, 6, and 8
Molecular Formula C16H19N1O2

Pharmacological Effects

Research indicates that derivatives of Furo[2,3-h]quinolin-2(1H)-one exhibit a variety of pharmacological effects. These include:

  • Antitumor Activity : Some derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain furoquinolinone derivatives can inhibit cell proliferation in Ehrlich ascitic carcinoma cells upon UVA activation .
  • Antimicrobial Properties : The compound has also been studied for its potential antimicrobial effects against various pathogens. Its structural similarities to other bioactive compounds suggest a mechanism of action that may involve interference with microbial metabolism.
  • ACC Inhibition : A related study highlighted the compound's role as an inhibitor of acetyl-CoA carboxylase (ACC), which is significant in metabolic pathways related to obesity and dyslipidemia .

The unique structure of Furo[2,3-h]quinolin-2(1H)-one allows it to interact with various biological targets:

  • DNA Interaction : Some derivatives form DNA-protein cross-links without inducing interstrand cross-links, indicating a potential mechanism for their therapeutic effects in photochemotherapy .
  • Enzyme Inhibition : The inhibition of ACC suggests a pathway through which these compounds can modulate fatty acid synthesis and influence metabolic disorders .

Synthesis Methods

The synthesis of Furo[2,3-h]quinolin-2(1H)-one typically involves multi-step synthetic routes. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as substituted anilines and carbonyl compounds to form the quinoline core.
  • Functional Group Modifications : Post-synthetic modifications to introduce methoxymethyl groups at specific positions on the quinoline ring.

These synthetic approaches allow for the precise control over substituents on the quinoline core, tailoring the compound's properties for specific biological applications.

Study on Antitumor Activity

In a recent study focusing on the antiproliferative effects of furoquinolinone derivatives:

  • Compound Tested : 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ)
  • Methodology : The compound was activated using UVA light.
  • Results : HOFQ exhibited strong antiproliferative effects in Ehrlich ascitic carcinoma cells with minimal genotoxicity and no skin phototoxicity .

ACC Inhibition Research

Another study investigated the inhibition of ACC by related compounds:

  • Objective : To evaluate the effectiveness of furoquinoline derivatives as ACC inhibitors.
  • Findings : Compounds demonstrated significant inhibition of fatty acid synthesis in vitro and in vivo models with effective dosages below 0.3 mg/kg in rat models .

Properties

CAS No.

828277-21-0

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

4-(dimethoxymethyl)-1,6,8-trimethylfuro[2,3-h]quinolin-2-one

InChI

InChI=1S/C17H19NO4/c1-9-6-11-12(17(20-4)21-5)8-14(19)18(3)15(11)13-7-10(2)22-16(9)13/h6-8,17H,1-5H3

InChI Key

MOSRASLWPQCBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1OC(=C3)C)N(C(=O)C=C2C(OC)OC)C

Origin of Product

United States

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